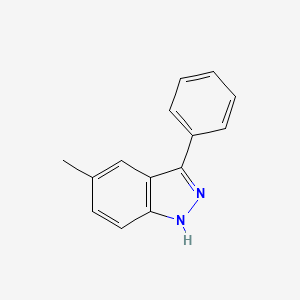

5-Methyl-3-phenyl-1H-indazole

Overview

Description

5-Methyl-3-phenyl-1H-indazole is a synthetic compound that belongs to the indazole family. It has gained significant attention in recent years due to its potential therapeutic properties. This compound has been extensively studied for its various applications, including its use in scientific research.

Scientific Research Applications

Medicinal Chemistry: Antihypertensive Agents

5-Methyl-3-phenyl-1H-indazole: has been explored for its potential as an antihypertensive agent. The indazole nucleus is known to exhibit significant biological activity, and its derivatives are studied for their vasodilatory effects which can help in lowering blood pressure .

Oncology: Anticancer Properties

Research has indicated that indazole derivatives can act as inhibitors against certain cancer cell lines. The design and synthesis of new indazole compounds, including 5-Methyl-3-phenyl-1H-indazole , have been evaluated for their inhibitory activities against various human cancer cell lines such as lung, chronic myeloid leukemia, prostate, and hepatoma .

Neuropharmacology: Antidepressant and Anxiolytic Effects

The indazole scaffold is also being investigated for its antidepressant and anxiolytic properties. Compounds with the indazole moiety have shown promise in preclinical studies for the treatment of depression and anxiety disorders .

Anti-inflammatory and Analgesic Applications

Indazole derivatives, including 5-Methyl-3-phenyl-1H-indazole , have been synthesized and tested for their anti-inflammatory and analgesic activities. These compounds have shown comparable efficacy to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like Indomethacin in animal models .

Antimicrobial Activity

The antimicrobial properties of indazole compounds are well-documented. They have been used as antibacterial agents, with research focusing on their effectiveness against a range of bacterial strains .

Respiratory Therapeutics

Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ, which is a promising target for the treatment of respiratory diseases. This application is particularly relevant for compounds like 5-Methyl-3-phenyl-1H-indazole that can be synthesized to target specific enzymes within the respiratory pathway .

Enzyme Inhibition: Aldol Reductase and Acetylcholinesterase

Indazole derivatives have been studied for their role as enzyme inhibitors. They have shown potential in inhibiting enzymes like aldol reductase, which is involved in diabetic complications, and acetylcholinesterase, which is a target for Alzheimer’s disease treatment .

Synthetic Methodologies

Apart from direct applications in medicinal chemistry, 5-Methyl-3-phenyl-1H-indazole is also significant in synthetic chemistry. It can be used to develop new synthetic methodologies, including transition metal-catalyzed reactions and reductive cyclization reactions, which are crucial for the synthesis of complex organic molecules .

Mechanism of Action

Target of Action

5-Methyl-3-phenyl-1H-indazole is a derivative of indazole, a heterocyclic aromatic organic compound . Indazole-containing compounds have a wide variety of medicinal applications, including anti-inflammatory, antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive agents . .

Mode of Action

Indazole derivatives are known to interact with their targets and cause changes that result in their medicinal properties . For example, some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle .

Biochemical Pathways

Indazole derivatives are known to affect various biochemical pathways, contributing to their wide range of biological properties .

Result of Action

Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines .

properties

IUPAC Name |

5-methyl-3-phenyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-10-7-8-13-12(9-10)14(16-15-13)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFJFOATAKURAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NN=C2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346212 | |

| Record name | 5-Methyl-3-phenyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57614-16-1 | |

| Record name | 5-Methyl-3-phenyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

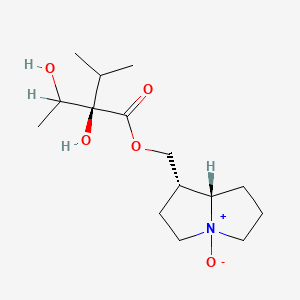

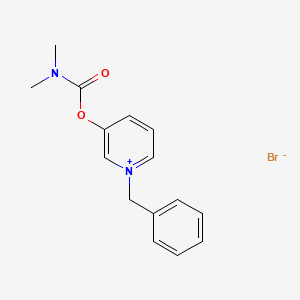

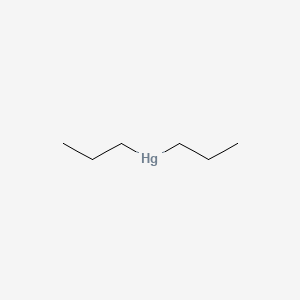

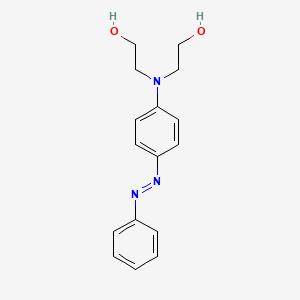

Feasible Synthetic Routes

Q & A

Q1: How does 1-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-1H-indazole (FS-32) interact with its target and what are the downstream effects?

A1: While the precise mechanism of action of FS-32 is still under investigation, research suggests it may exert its antidepressant effects through several pathways. [] FS-32 demonstrates anti-reserpine activity, suggesting an interaction with monoamine neurotransmission. [] Additionally, it exhibits catecholaminergic potentiation, indicating an enhancement of neurotransmitter activity. [] Unlike some tricyclic antidepressants, FS-32 shows a distinct pattern in norepinephrine potentiation tests, hinting at a potentially unique mode of action. [] Moreover, FS-32 inhibits norepinephrine uptake, albeit to a lesser extent than imipramine. [] Further research is needed to fully elucidate its primary targets and downstream effects.

Q2: What is known about the structure-activity relationship (SAR) of 1-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-1H-indazole (FS-32)?

A2: The research highlights that both FS-32 and its N-desmethylated derivative, FS97, exhibit distinct pharmacological profiles. [] Notably, FS97 demonstrates a preference for inhibiting type B monoamine oxidase (MAO-B), an enzyme involved in neurotransmitter breakdown. [] This selectivity suggests that structural modifications to the FS-32 scaffold, specifically the N-desmethylation, can significantly influence its interaction with biological targets and potentially lead to distinct therapeutic applications. Further investigations exploring different structural modifications are necessary to fully understand the SAR of this class of compounds.

Q3: What preclinical studies have been conducted to assess the efficacy of 1-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-1H-indazole (FS-32)?

A3: Preclinical studies in animal models demonstrate that FS-32 exhibits promising antidepressant-like effects. [] For instance, FS-32 effectively suppresses isolation-induced fighting behavior in animals without significantly affecting motor coordination, suggesting a potential for improved side effect profiles compared to some existing antidepressants. [] Additionally, FS-32 modulates the duration of afterdischarges elicited by electrical stimulation in specific brain regions, such as the amygdala and hippocampus, without inducing significant changes in brainwave activity. [] These findings further support the potential of FS-32 as a therapeutic agent for mood disorders.

Q4: How does 1-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-1H-indazole (FS-32) compare to existing antidepressants like imipramine?

A4: While both FS-32 and imipramine demonstrate antidepressant-like effects, their pharmacological profiles differ in several key aspects. [] For instance, FS-32 exhibits a dose-dependent anti-reserpine effect, whereas imipramine shows a bell-shaped dose-response pattern. [] Furthermore, FS-32 appears to have a less pronounced peripheral anticholinergic action compared to imipramine, potentially leading to fewer side effects associated with this mechanism. [] These differences highlight the potential of FS-32 as a novel antidepressant with a unique pharmacological profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B1607312.png)